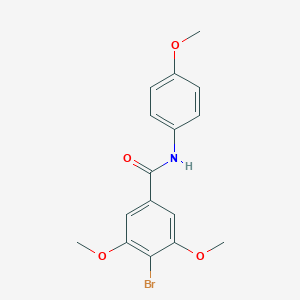
N-Phenyl-N-(beta-oxophenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-N-(beta-oxophenethyl)acetamide, commonly known as PPA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 235.28 g/mol. PPA is known for its potential therapeutic applications due to its unique structure and mechanism of action.
Mecanismo De Acción
PPA exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibition leads to the upregulation of genes involved in cell differentiation, apoptosis, and immune response. PPA has been shown to selectively inhibit HDAC6, which plays a critical role in regulating protein degradation and cell motility.
Biochemical and Physiological Effects:
PPA has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and downregulating anti-apoptotic proteins. PPA has also been shown to reduce oxidative stress and inflammation in neurodegenerative disease models by upregulating antioxidant enzymes and inhibiting pro-inflammatory cytokines. Additionally, PPA has been shown to enhance memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPA has several advantages as a research tool, including its potent HDAC inhibitory activity, selectivity for HDAC6, and ability to cross the blood-brain barrier. However, PPA also has limitations, including its low aqueous solubility, potential toxicity at high doses, and lack of specificity for other HDAC isoforms.
Direcciones Futuras
Future research on PPA should focus on its potential therapeutic applications in other diseases, including autoimmune disorders, inflammatory diseases, and viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying PPA's neuroprotective effects and to optimize its pharmacokinetic properties for clinical use. Finally, the development of novel HDAC inhibitors based on the structure of PPA could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
PPA can be synthesized through a multistep reaction involving the condensation of benzaldehyde with ethyl acetoacetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the N-phenylation of the intermediate product with phenylmagnesium bromide.
Aplicaciones Científicas De Investigación
PPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that PPA exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. PPA has also been shown to have neuroprotective effects by preventing the formation of beta-amyloid plaques and reducing oxidative stress in Alzheimer's and Parkinson's disease models.
Propiedades
Nombre del producto |
N-Phenyl-N-(beta-oxophenethyl)acetamide |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
N-phenacyl-N-phenylacetamide |
InChI |
InChI=1S/C16H15NO2/c1-13(18)17(15-10-6-3-7-11-15)12-16(19)14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
Clave InChI |
KVOZUEGVIVYYBO-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)N(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)






![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)

